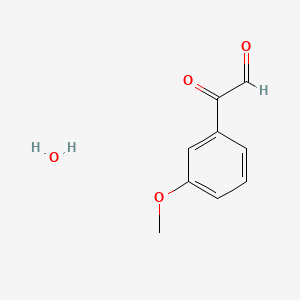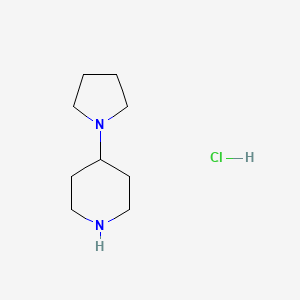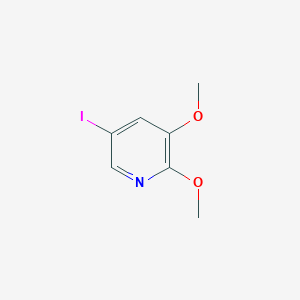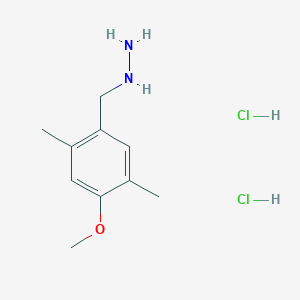![molecular formula C17H11ClO5 B3022082 {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid CAS No. 141113-52-2](/img/structure/B3022082.png)
{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid
描述
Molecular Structure Analysis
The molecular structure of “{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid” is complex, with a molecular weight of 344.75 . The InChI code for this compound is 1S/C18H13ClO5/c1-10-17 (11-2-4-12 (19)5-3-11)18 (22)14-7-6-13 (8-15 (14)24-10)23-9-16 (20)21/h2-8H,9H2,1H3, (H,20,21) .科学研究应用
{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid has a wide range of potential applications in scientific research. It has been used to study the structure and function of proteins, to investigate enzyme-catalyzed reactions, and to study the effects of drugs on biochemical pathways. It has also been used to study the role of chromenes in cellular signaling pathways. Additionally, this compound has been used in the development of new drugs and drug delivery systems.
作用机制
The mechanism of action of {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid is complex and not fully understood. However, it is known that this compound binds to proteins and enzymes, which can lead to changes in their structure and function. In addition, this compound has been shown to affect cellular signaling pathways, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), and to affect the activity of certain proteins, such as the c-Jun N-terminal kinase (JNK). In addition, this compound has been shown to affect the expression of certain genes, such as those involved in inflammation and cell growth.
实验室实验的优点和局限性
The main advantage of using {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be stored for long periods of time without degrading. However, this compound is not soluble in water, which can limit its use in certain experiments. Additionally, it can be toxic if ingested, so it should be handled with care.
未来方向
The potential future directions for {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid are numerous. It could be used to develop new drugs and drug delivery systems, to study the structure and function of proteins, and to investigate the effects of drugs on biochemical pathways. Additionally, it could be used to study the role of chromenes in cellular signaling pathways, and to investigate the effects of chromenes on gene expression and other cellular processes. Finally, this compound could be used to study the effects of chromenes on the immune system and to develop new therapies for autoimmune diseases.
安全和危害
属性
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNXQBIPPKTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167931 | |
| Record name | 2-[[3-(4-Chlorophenyl)-2-oxo-2H-1-benzopyran-7-yl]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141113-52-2 | |
| Record name | 2-[[3-(4-Chlorophenyl)-2-oxo-2H-1-benzopyran-7-yl]oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141113-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[3-(4-Chlorophenyl)-2-oxo-2H-1-benzopyran-7-yl]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901167931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)









![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B3022020.png)

